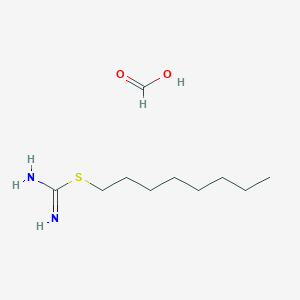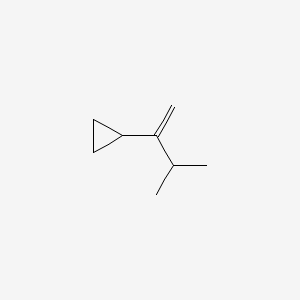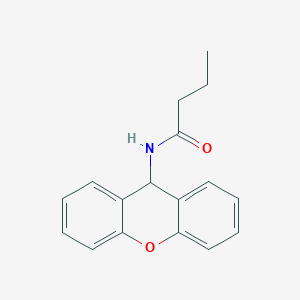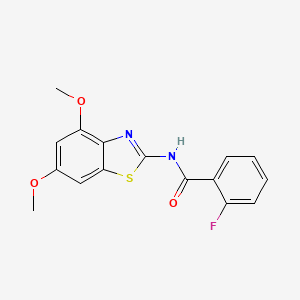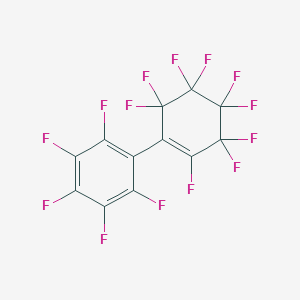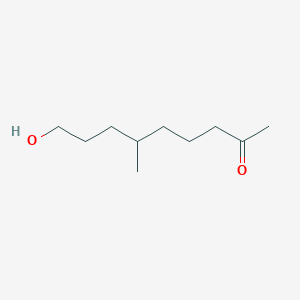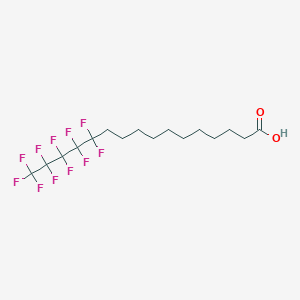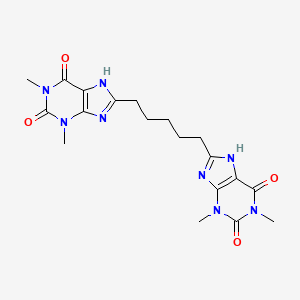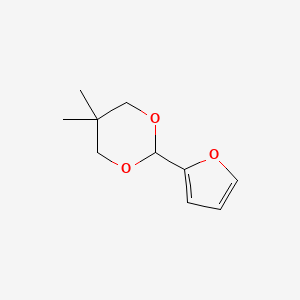
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxane ring, making it a unique structure with potential applications in various fields. The furan ring is known for its aromatic properties, while the dioxane ring provides stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. For example, the reaction between 2-furancarboxaldehyde and 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar aromatic properties but lacking the dioxane ring.
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent and in polymer production.
Uniqueness
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring. This dual-ring structure provides a balance of aromaticity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry .
属性
CAS 编号 |
709-10-4 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H14O3/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9H,6-7H2,1-2H3 |
InChI 键 |
HGOJOZRVGRMENA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)C2=CC=CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
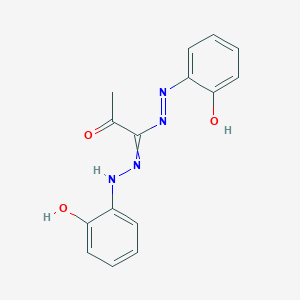
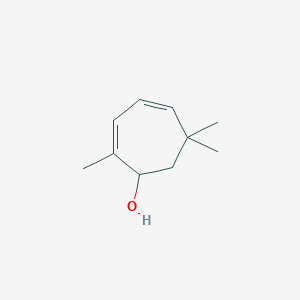
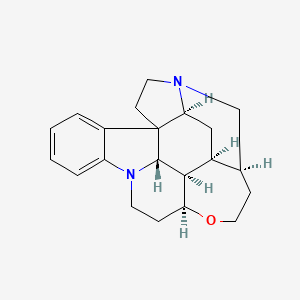
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
